![molecular formula C26H26O2 B14266703 [1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)- CAS No. 130629-90-2](/img/structure/B14266703.png)
[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is an organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of a binaphthyl core with a hydroxyl group at the 2-position and a hexyloxy group at the 2’-position. The binaphthyl structure is known for its chiral properties, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction between two naphthalene units.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced through a directed ortho-metalation followed by oxidation.
Attachment of the Hexyloxy Group: The hexyloxy group at the 2’-position can be introduced via an etherification reaction, where the hydroxyl group is reacted with hexyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is primarily based on its ability to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar hexyloxy functionality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A binaphthyl derivative used in asymmetric catalysis.
Uniqueness
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is unique due to its specific combination of a binaphthyl core with a hydroxyl and hexyloxy group, providing distinct chiral properties and reactivity that are valuable in various applications.
Properties
CAS No. |
130629-90-2 |
|---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(2-hexoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C26H26O2/c1-2-3-4-9-18-28-24-17-15-20-11-6-8-13-22(20)26(24)25-21-12-7-5-10-19(21)14-16-23(25)27/h5-8,10-17,27H,2-4,9,18H2,1H3 |
InChI Key |
UUMDADIYZQHAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


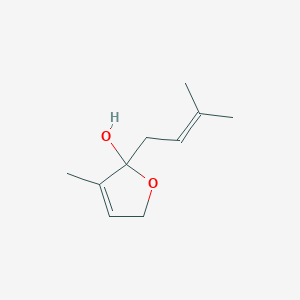
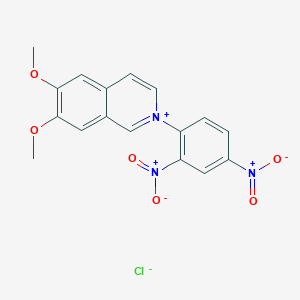
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
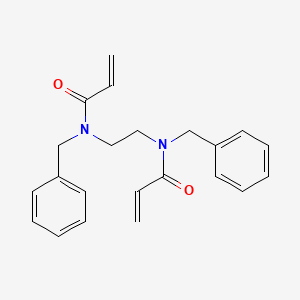
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
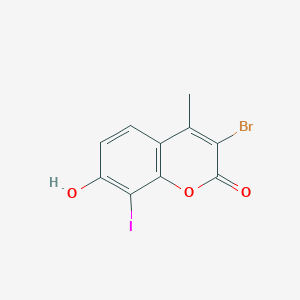
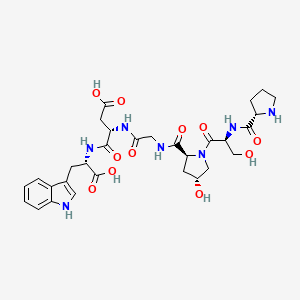
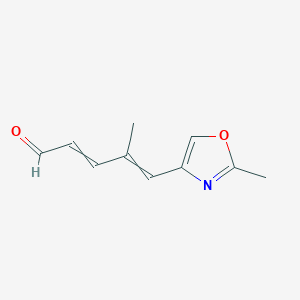
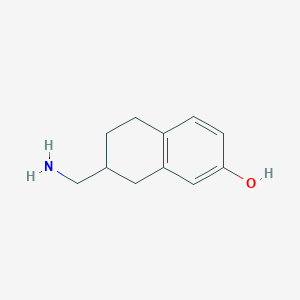
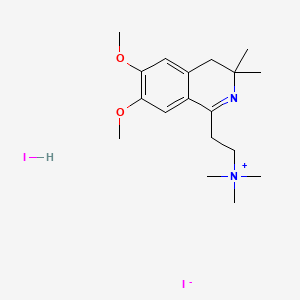
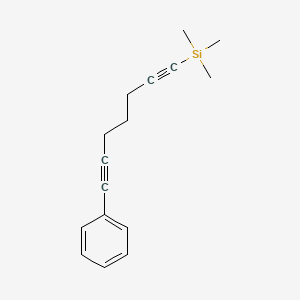
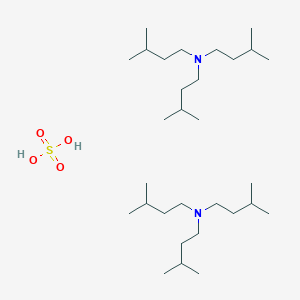
methanone](/img/structure/B14266678.png)
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
